Dec-9-en-1-amine hydrochloride

Übersicht

Beschreibung

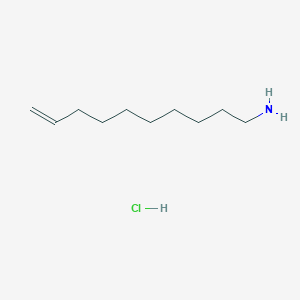

Dec-9-en-1-amine hydrochloride is an organic compound with the molecular formula C10H21N·HCl. It is a derivative of dec-9-en-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dec-9-en-1-amine hydrochloride can be synthesized through the reaction of dec-9-en-1-amine with hydrochloric acid. The general reaction involves the protonation of the amine group by hydrochloric acid, resulting in the formation of the hydrochloride salt. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale reaction of dec-9-en-1-amine with hydrochloric acid. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Dec-9-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

Dec-9-en-1-amine hydrochloride is utilized as a surfactant due to its amphiphilic nature. Its long hydrophobic tail allows it to reduce surface tension in aqueous solutions, which is beneficial in various formulations.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Low (specific values vary based on formulation) |

| Surface Tension Reduction | Significant at low concentrations |

| Biodegradability | Moderate to high |

Case Study : A study demonstrated that formulations containing this compound exhibited enhanced fabric softening properties compared to traditional cationic surfactants. The compound's ability to adsorb onto textile surfaces contributed to improved softness and reduced static cling .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has potential applications as an intermediate in the synthesis of various drugs. Its structure allows for modifications that can lead to compounds with therapeutic effects.

Table 2: Pharmaceutical Synthesis Applications

| Application | Description |

|---|---|

| Drug Intermediate | Used in the synthesis of amine-based drugs |

| Antimicrobial Activity | Exhibits activity against certain bacteria |

| Neuroprotective Potential | Investigated for roles in neuroprotection |

Case Study : Research indicated that derivatives of this compound showed promising results as neuroprotective agents in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems was highlighted as a key mechanism .

Polymer Chemistry

This compound is also employed in polymer chemistry as a chain extender or crosslinking agent. Its amine functionality can react with isocyanates or epoxides, leading to enhanced mechanical properties in polymer matrices.

While this compound shows promise across various applications, its environmental impact and safety profile must be considered. The compound is generally regarded as having moderate toxicity; therefore, proper handling protocols should be established.

Safety Data Summary

| Hazard Type | Description |

|---|---|

| Skin Irritation | Potential irritant; protective measures recommended |

| Aquatic Toxicity | Moderate; should not be released into waterways without treatment |

Wirkmechanismus

The mechanism of action of dec-9-en-1-amine hydrochloride involves its interaction with various molecular targets. The protonated amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dec-9-en-1-amine: The parent compound without the hydrochloride group.

Dec-9-en-1-ol: An alcohol derivative with similar structural features.

Dec-9-en-1-nitrile: A nitrile derivative with a similar carbon chain length.

Uniqueness

Dec-9-en-1-amine hydrochloride is unique due to its protonated amine group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Dec-9-en-1-amine hydrochloride, a member of the aliphatic amines group, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, safety profile, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₀H₂₂ClN

- CAS Number: 119031336

Biological Activity

This compound exhibits several biological activities, primarily due to its amine functional group. The following sections detail its effects on human health and its potential applications.

1. Toxicological Profile

Research indicates that primary amines, including this compound, can exhibit varying degrees of toxicity depending on their structure and exposure levels. Key findings include:

- Acute Toxicity: Studies have shown that exposure to certain primary amines can lead to symptoms such as reduced body weight, gastrointestinal distress, and respiratory irritation .

| Toxicity Type | Observed Effects |

|---|---|

| Acute Toxicity | Reduced body weight, salivation |

| Dermal Irritation | Skin irritation observed in animal studies |

| Sensitization | Potential for skin sensitization noted |

2. In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular activities:

- Cell Viability: Research has indicated that certain concentrations can affect cell proliferation and viability, which may be relevant for drug development .

3. Pharmacological Applications

The compound's structural properties suggest potential applications in pharmacology:

- Sodium Channel Modulation: Similar compounds have been explored for their ability to modulate sodium channels, which are critical in pain pathways. For instance, modifications in the amine structure can enhance or reduce sodium channel inhibition .

Case Study 1: Sodium Channel Blockers

A study evaluated the efficacy of various amine compounds as sodium channel blockers. It was found that modifications at specific sites on the amine structure could significantly alter the binding affinity and inhibitory effects on sodium channels . This suggests that this compound may also exhibit similar properties.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on a group of aliphatic amines, including this compound. The study highlighted critical effects such as liver and kidney toxicity at elevated exposure levels . This underscores the importance of evaluating safety profiles for potential therapeutic applications.

Safety and Regulatory Considerations

Given its classification as an aliphatic amine, this compound is subject to regulatory scrutiny regarding its environmental impact and human health risks. The Canadian Environmental Protection Act (CEPA) has identified long-chain aliphatic amines as substances of concern due to their potential bioaccumulation and toxicity .

Eigenschaften

IUPAC Name |

dec-9-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOSRAUORTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.